

Preclinical Profile of UT-155: A Novel Selective Androgen Receptor Degrader

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Compound of Interest		
Compound Name:	UT-155	
Cat. No.:	B611605	Get Quote

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for **UT-155**, a novel selective androgen receptor degrader (SARD) developed for the potential treatment of castration-resistant prostate cancer (CRPC). **UT-155** represents a promising therapeutic strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation, including clinically relevant splice variants.

Core Mechanism of Action

UT-155 is a small molecule designed to bind to the androgen receptor and induce its degradation through the ubiquitin-proteasome pathway.[1][2][3] This dual mechanism of antagonism and degradation offers a potential advantage over traditional anti-androgen therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice variants that lack the ligand-binding domain (LBD).[4][5][6]

Key features of **UT-155**'s mechanism include:

- Dual Binding Specificity: UT-155 binds to both the C-terminal ligand-binding domain (LBD)
 and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.[4][5][6] The
 targeting of the AF-1 domain is a novel approach for inducing degradation.[4][5]
- Degradation of Wild-Type and Splice Variant AR: Preclinical studies have demonstrated that
 UT-155 effectively promotes the degradation of both full-length AR and the constitutively



active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of resistance to current anti-androgen therapies.

Proteasome-Dependent Degradation: The degradation of the androgen receptor induced by UT-155 is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can reverse the UT-155-mediated reduction in AR levels.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of **UT-155**.

Binding Affinity and Antagonistic Activity	
Parameter	Value
AR-LBD Binding Ki	267 nM[6]
Inhibition of AR Transactivation (vs. R1881)	Potent inhibition[6]
Inhibition of PSA and FKBP5 Gene Expression (LNCaP cells)	5-10 fold more potent than enzalutamide[4]
Androgen Receptor Degradation	
Cell Line	Effect
LNCaP (prostate cancer)	Reduction in AR protein levels[4][6]
22RV1 (prostate cancer, expresses AR and AR- V7)	Degradation of both full-length AR and AR-V7[4]
Time Course of Degradation (LNCaP cells, 10 μ M UT-155)	
10 hours	Over 50% reduction in AR levels[4]



Selectivity	
Target	Effect
Progesterone Receptor (PR) and Estrogen Receptor (ER) (T47D cells)	No reduction in expression[4]
Kinase Panel	No significant inhibition of kinase activity[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Lines and Culture

- LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]
- For experiments in an androgen-independent state, cells were maintained in charcoalstripped serum (CSS)-containing medium.[4]

Western Blotting for Protein Expression

- Cell Treatment: Cells were treated with specified concentrations of **UT-155** or vehicle control for the indicated times.[4][7]
- Protein Extraction: Following treatment, cells were harvested and protein was extracted.[4][7]
- Electrophoresis and Transfer: Protein lysates were subjected to SDS-PAGE and transferred to a membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies against the androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin (as a loading control).[4][7]
- Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a suitable detection method.

Gene Expression Analysis (Real-Time PCR)



- Cell Treatment: LNCaP cells were maintained in CSS-containing medium and then treated with vehicle or UT-155 in the presence of 0.1 nM R1881 for 24 hours.[7]
- RNA Isolation: Total RNA was isolated from the treated cells.[7]
- Reverse Transcription: RNA was reverse transcribed to cDNA.
- Real-Time PCR: Quantitative PCR was performed to measure the expression levels of PSA,
 FKBP5, and AR, with GAPDH used as a normalization control.[4][7]

AR Transactivation Assay (Luciferase Reporter Assay)

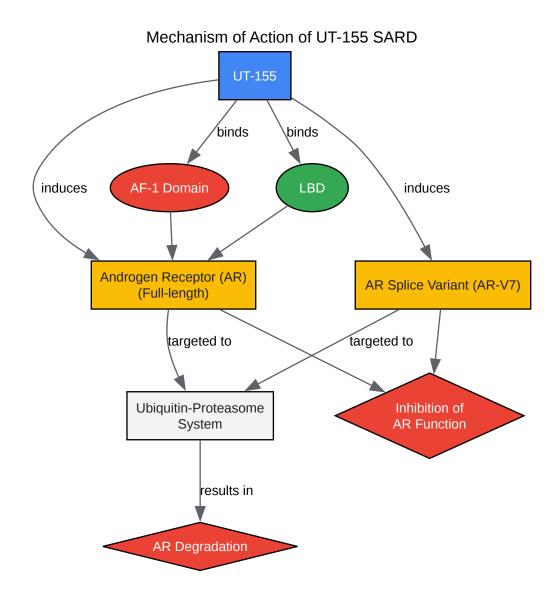
- Cell Transfection: HEK-293 cells were co-transfected with plasmids for human AR, a glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMVdriven Renilla luciferase for normalization.[4][6]
- Cell Treatment: 24 hours after transfection, cells were treated with varying doses of UT-155
 in the presence of 0.1 nM R1881.[4]
- Luciferase Assay: 48 hours after transfection, a dual-luciferase assay was performed to measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly to Renilla luciferase activity was calculated to determine AR transactivation.

Cycloheximide Chase Assay for Protein Degradation

- Cell Plating: LNCaP cells were plated in growth medium.[4]
- Cell Treatment: Cells were treated with 10 μM **UT-155**, 50 μM cycloheximide (a protein synthesis inhibitor), or a combination of both for various time points.[4][7]
- Protein Analysis: Cells were harvested at the indicated times, and protein levels of AR and actin were analyzed by Western blot.[4][7]

Visualized Pathways and Workflows





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Caption: Mechanism of **UT-155** action on androgen receptor degradation.



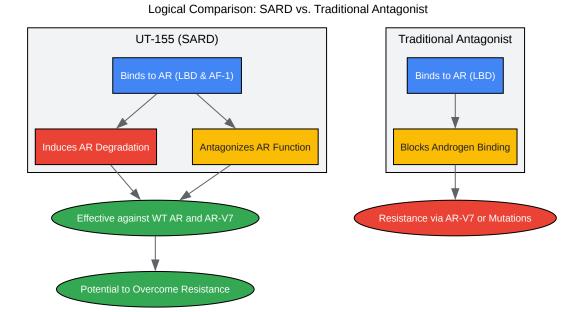
Workflow for Assessing UT-155 Induced AR Degradation Prostate Cancer Cells (e.g., LNCaP, 22RV1) Treat with UT-155 (Dose-response or Time-course) Harvest Cells & Lyse Western Blot Analysis Probe with Antibodies (Anti-AR, Anti-Actin)

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Quantify AR Protein Levels

Caption: Experimental workflow for AR degradation analysis.





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Caption: SARD mechanism compared to traditional AR antagonists.

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